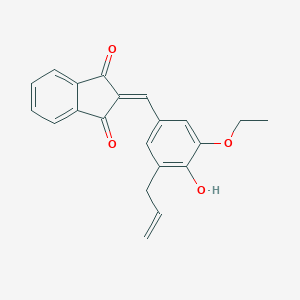![molecular formula C26H19BrClN3O4 B302545 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B302545.png)
5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects by interacting with specific cellular targets, such as enzymes or receptors, and modulating their activity.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in certain cancer cells. It has also been shown to have antibacterial and antifungal activity, as well as the ability to inhibit the activity of certain enzymes. Additionally, this compound has been investigated for its potential use in photodynamic therapy, which involves the activation of a photosensitizer by light to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the limitations of this compound include its high cost of synthesis, as well as the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide could focus on its potential use in combination with other cancer therapies to enhance their effectiveness. Additionally, further investigation into the compound's mechanism of action and potential side effects could help to optimize its use in scientific research. Other future directions could include exploring its potential applications in agriculture and material science.
Synthesemethoden
The synthesis of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide involves the reaction between 5-bromo-2-hydroxybenzaldehyde and 3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-bromo-N'-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxybenzylidene}-1-benzofuran-2-carbohydrazide in scientific research are vast and varied. This compound has been studied for its antitumor, antibacterial, and antifungal properties. It has also been investigated for its potential use as a photosensitizer for photodynamic therapy, as well as for its ability to inhibit the activity of certain enzymes.
Eigenschaften
Molekularformel |
C26H19BrClN3O4 |
|---|---|
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
5-bromo-N-[(Z)-[3-chloro-4-[(2-cyanophenyl)methoxy]-5-ethoxyphenyl]methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H19BrClN3O4/c1-2-33-23-10-16(9-21(28)25(23)34-15-18-6-4-3-5-17(18)13-29)14-30-31-26(32)24-12-19-11-20(27)7-8-22(19)35-24/h3-12,14H,2,15H2,1H3,(H,31,32)/b30-14- |
InChI-Schlüssel |
MVMTWFRDOLZLGY-CPDSRJINSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC4=CC=CC=C4C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B302462.png)
![2-{4-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B302463.png)
![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)
![4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B302465.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302473.png)
![ethyl 2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302477.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)